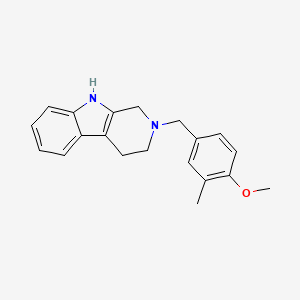![molecular formula C13H11FN2O2S B5870287 N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5870287.png)
N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide, commonly known as FSBA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based reagent that is used to modify proteins and peptides by introducing a sulfonyl fluoride group to reactive amino acids. The modification of proteins and peptides with FSBA has been shown to have a range of applications in biochemical and physiological research.
作用机制
The mechanism of action of FSBA involves the reaction of the sulfonyl fluoride group with the amino group of reactive amino acids in proteins and peptides. The reaction results in the formation of a covalent bond between the sulfonyl fluoride group and the amino acid, which introduces a new functional group to the protein or peptide. The modification of proteins and peptides with FSBA can have a range of effects on their biochemical and physiological properties.
Biochemical and Physiological Effects:
The modification of proteins and peptides with FSBA can have a range of biochemical and physiological effects. The introduction of a sulfonyl fluoride group to reactive amino acids can alter the charge and reactivity of the modified protein or peptide. This can have effects on enzyme activity, protein stability, and protein-protein interactions. The modification of proteins and peptides with FSBA can also be used to introduce new functional groups, which can be used for a range of applications.
实验室实验的优点和局限性
One of the main advantages of using FSBA in lab experiments is its simplicity and ease of use. The synthesis of FSBA is relatively simple, and the compound can be obtained in high yields. The modification of proteins and peptides with FSBA is also a relatively simple process, which can be carried out under mild conditions. One of the main limitations of using FSBA is its specificity. FSBA can only modify reactive amino acids, which limits its applicability to certain proteins and peptides.
未来方向
There are many potential future directions for the use of FSBA in scientific research. One potential direction is the development of new protein modification reagents that can introduce a wider range of functional groups to proteins and peptides. Another potential direction is the development of new applications for FSBA-modified proteins and peptides, such as in drug discovery or biotechnology. Overall, the use of FSBA in scientific research has shown great promise, and it is likely to continue to be an important tool for protein modification and analysis in the future.
合成方法
The synthesis of FSBA involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-aminobenzonitrile in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonyl isocyanate, which then reacts with the amino group of the benzene ring to form FSBA. The synthesis of FSBA is a relatively simple and straightforward process, and the compound can be obtained in high yields.
科学研究应用
FSBA has been widely used in scientific research as a protein modification reagent. It has been used to introduce a sulfonyl fluoride group to reactive amino acids in proteins and peptides, which can then be used for a range of applications. One of the most common applications of FSBA is in the study of enzyme mechanisms. FSBA can be used to label the active site of an enzyme, which allows for the identification of the amino acids involved in catalysis. FSBA has also been used in the study of protein-protein interactions, where it can be used to crosslink proteins and identify interacting domains.
属性
IUPAC Name |
N'-(4-fluorophenyl)sulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S/c14-11-6-8-12(9-7-11)19(17,18)16-13(15)10-4-2-1-3-5-10/h1-9H,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGKWUHNBLQDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=C(C=C2)F)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5870211.png)
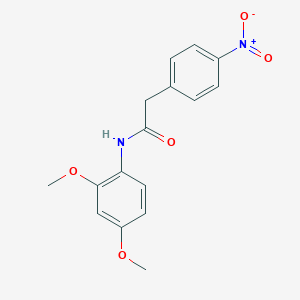
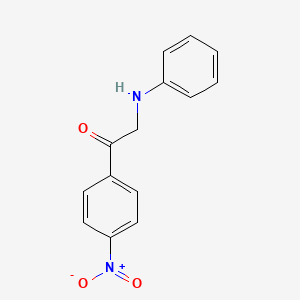
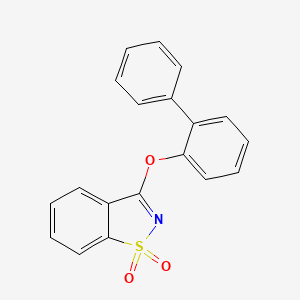
![N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5870226.png)


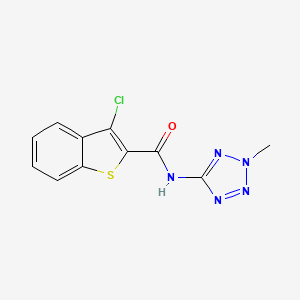

![2-[(5-isopropyl-3-thienyl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B5870269.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5870275.png)
![6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5870277.png)
